Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound that belongs to the family of tropane alkaloids.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-5-10-8-11-6-7-12(9-10)15(11)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |
InChI Key |
IEYUOQYMYACRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#C |
Origin of Product |
United States |
Preparation Methods
Enolate Formation and Triflation
- Reagents: Lithium hexamethyldisilazide (LiHMDS) or Lithium diisopropylamide (LDA) is used to generate the enolate at low temperatures (-78 °C to -30 °C).
- Electrophile: N-phenylbis(trifluoromethanesulfonimide) (PhNTf2) is employed to introduce the triflate group at the 3-position.
Typical reaction conditions and yields:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 95% | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 g, 4.2 mmol) in THF, LiHMDS added at -50 °C under N2, warmed to -30 °C, then PhNTf2 added, stirred at 25 °C for 4 h | High yield, mild conditions, workup with saturated NH4Cl and extraction with DCM; purified by silica gel chromatography |
| 90% | N-Boc-nortropinone (6 g, 26.6 mmol) in THF at -78 °C, LDA added, then PhNTf2 added, stirred at -78 °C then warmed to room temperature for 1.5 h | Efficient triflation with good scale-up potential; purified by column chromatography |
| 84% | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (30 g, 133.3 mmol) in dry THF at -78 °C, LiHMDS added, then PhNTf2 added, stirred at room temperature for 5 h | Large scale synthesis, consistent yield, purified by silica gel chromatography |
These triflation steps provide the activated intermediate tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate , which is crucial for subsequent nucleophilic substitution.
Introduction of the Ethynyl Group at the 3-Position
The triflate intermediate is then converted to the ethynyl derivative via nucleophilic substitution using acetylide anions or related ethynyl sources.
- Nucleophile: Typically, a metal acetylide (e.g., lithium acetylide) is employed.
- Conditions: The reaction is performed under inert atmosphere (N2 or Ar), often at low temperatures to control selectivity.
- Outcome: The triflate group is displaced by the ethynyl moiety, yielding the target compound.
While specific detailed experimental procedures for this step on the exact compound are limited in public literature, analogous transformations in tropane derivatives have demonstrated high efficiency and stereochemical retention.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | N-Boc-nortropinone or tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LiHMDS or LDA in THF, -78 °C to -30 °C; PhNTf2 addition | tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate | 84-95% | Enolate formation and triflation |
| 2 | Triflate intermediate | Lithium acetylide or equivalent | Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate | Typically high (literature analogs) | Nucleophilic substitution |
Research Findings and Analysis
- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is well-documented, with methods focusing on direct stereocontrol during bicyclic formation or desymmetrization of tropinone derivatives.
- The triflation step using N-phenylbis(trifluoromethanesulfonimide) is a reliable method to activate the 3-position for substitution, providing excellent yields and scalability.
- The synthetic accessibility score for the compound is moderate (~3.66 on a scale where lower is easier), indicating a feasible but multi-step synthesis.
- The compound exhibits good solubility and favorable pharmacokinetic properties, which supports its synthetic interest in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tropinone
Uniqueness: Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are structurally related to tropane alkaloids. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents for various neurological and psychiatric disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound features a bicyclic structure that is crucial for its interaction with biological targets, particularly neurotransmitter transporters.
1. Monoamine Reuptake Inhibition
Research indicates that 8-azabicyclo[3.2.1]octane derivatives, including this compound, exhibit significant monoamine reuptake inhibition properties. This activity is primarily directed towards serotonin, norepinephrine, and dopamine transporters, making these compounds potential candidates for treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Table 1: Summary of Monoamine Reuptake Inhibition
| Compound | Target Transporter | Inhibition Activity |
|---|---|---|
| This compound | Serotonin Transporter | Moderate |
| Norepinephrine Transporter | High | |
| Dopamine Transporter | Moderate |
2. Therapeutic Applications
The pharmacological profile of this compound suggests its utility in the treatment of various neuropsychiatric disorders:
- Depression : By inhibiting serotonin and norepinephrine reuptake, it may alleviate depressive symptoms.
- Anxiety Disorders : Its action on neurotransmitter systems can help manage anxiety symptoms.
- ADHD : The modulation of dopamine levels can improve attention and focus in ADHD patients.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the 8-azabicyclo[3.2.1]octane family:
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated various derivatives of the 8-azabicyclo[3.2.1]octane scaffold for their antidepressant properties in animal models. The results indicated that compounds with similar structures exhibited significant reductions in depressive-like behaviors, correlating with their ability to inhibit monoamine reuptake .
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized multiple analogs of the 8-azabicyclo[3.2.1]octane framework and assessed their binding affinities to serotonin and dopamine receptors. The findings highlighted that structural modifications significantly influenced their pharmacological profiles, with some compounds showing enhanced selectivity for specific receptors .
Q & A
Basic Research Questions
Q. What are the synthetic strategies for introducing an ethynyl group into the 3-position of the 8-azabicyclo[3.2.1]octane scaffold?
- Methodological Answer : Ethynyl group installation typically involves Sonogashira coupling or alkyne alkylation. For example, tert-butyl 3-amino derivatives (e.g., CAS 744183-20-8) are synthesized via multi-step sequences starting from bicyclic ketones, followed by functionalization with propargyl halides under palladium catalysis . Reaction optimization (e.g., solvent choice, base, and temperature) is critical to avoid side reactions like over-alkylation.
Q. How can the purity and stereochemistry of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate be validated?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm regio- and stereochemistry) and high-resolution mass spectrometry (HRMS) . For example, tert-butyl 3-hydroxy analogs (CAS 143557-91-9) were characterized via NMR to confirm the endo configuration of the hydroxyl group . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability tests on related tert-butyl bicyclo compounds (e.g., CAS 194222-05-4) suggest storage at 2–8°C in sealed, dry containers to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Accelerated degradation studies under acidic/basic conditions can identify susceptibility to ring-opening or deprotection .
Advanced Research Questions
Q. How does the ethynyl substituent influence the compound’s binding affinity to biological targets like kinases or GPCRs?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays are used to compare ethynyl derivatives with hydroxy or amino analogs. For example, tert-butyl 3-(o-tolyl) analogs (CAS 1443133-11-6) showed tunable affinity for enzymes via steric and electronic effects . Ethynyl groups may enhance π-π stacking or covalent binding via click chemistry .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to suppress homocoupling of alkynes. For tert-butyl 3-hydroxy precursors, protecting group strategies (e.g., silylation of hydroxyl groups) prevent unwanted oxidation during functionalization .
Q. How can in vitro metabolic stability of this compound be assessed for drug development?
- Methodological Answer : Perform hepatic microsome assays (human or rodent) with LC-MS/MS analysis. For example, tert-butyl bicyclo derivatives (e.g., CCR5 antagonists) were evaluated for CYP450 inhibition and phase I/II metabolism . Ethynyl groups may undergo oxidation, requiring metabolite identification via tandem MS .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar compounds: How to address variability?
- Methodological Answer : Yield variations (e.g., 50% in CAS 824982-19-6 synthesis vs. 70% in CAS 143557-91-9) often arise from purification methods (e.g., column chromatography vs. recrystallization) . Replicate reactions under inert atmospheres (argon/glovebox) and optimize workup protocols to improve reproducibility.
Analytical and Experimental Design Tables
Key Research Gaps
- Stereoselective synthesis of the ethynyl derivative remains underexplored compared to hydroxy/amino analogs.
- In vivo pharmacokinetics data for bicyclo[3.2.1]octane derivatives with ethynyl groups are limited, necessitating rodent studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
